7-Bromo-2-(tert-butyl)-1H-indole
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Overview
Description
7-Bromo-2-(tert-butyl)-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a bromine atom at the 7th position and a tert-butyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(tert-butyl)-1H-indole can be achieved through several methods. One common approach involves the bromination of 2-(tert-butyl)-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-(tert-butyl)-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS), dichloromethane, room temperature.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-2-(tert-butyl)-1H-indole is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives and heterocyclic compounds .
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the tert-butyl group, making it less bulky and potentially less selective in certain reactions.
2-(tert-butyl)-1H-indole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
7-Chloro-2-(tert-butyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness: The presence of both the bromine atom and the tert-butyl group in 7-Bromo-2-(tert-butyl)-1H-indole provides a unique combination of steric and electronic effects, making it a valuable compound in synthetic chemistry and biological research.
Biological Activity
7-Bromo-2-(tert-butyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features: a bromine atom at the 7-position and a tert-butyl group at the 2-position. Its molecular formula is C12H14BrN with a molecular weight of approximately 252.15 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis.
Research indicates that this compound exhibits various biological activities, although specific mechanisms remain to be fully elucidated. Notably, indole derivatives are known to interact with multiple biological targets, which can lead to a range of pharmacological effects. Some studies suggest potential applications in:
- Antimicrobial activity : Similar indole derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory properties : Indoles often exhibit modulation of inflammatory pathways.
- Neuroprotective effects : Some derivatives may influence neurochemical pathways relevant to neurodegenerative diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key structural features and biological activities of selected indole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 5-bromoindole-1-carboxylate | Bromine at the 5-position | Different reactivity profile due to position change |
Tert-butyl 4-bromoindole | Bromine at the 4-position | Lacks additional functional groups |
Indomethacin | Contains an indole structure | Established anti-inflammatory therapeutic use |
7-Bromo-3-hydroxyindole | Hydroxy group at the 3-position | Potential for different biological activity |
The presence of both bromine and tert-butyl groups in this compound enhances its potential as an intermediate for synthesizing diverse organic compounds, impacting its biological activity profile.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, including those related to this compound:
- Antimicrobial Activity : A study on related indoles indicated strong activity against Gram-positive bacteria with low cytotoxicity, suggesting that structural modifications can enhance antimicrobial efficacy without compromising safety .
- Neuroprotective Potential : Research on indoles has shown their ability to modulate neurotransmitter systems, which may lead to neuroprotective effects. The specific impact of this compound on neurochemical pathways remains an area for further investigation .
- Synthesis and Stability : Investigations into the synthesis of related compounds highlight challenges in stability and yield during reactions involving bromoindoles. For instance, attempts to synthesize derivatives under various conditions revealed issues with oligomerization and product stability, which could influence their biological activity .
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-bromo-2-tert-butyl-1H-indole |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7,14H,1-3H3 |
InChI Key |
XJBSIHKDEXXSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
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